2-Pyridinyl vs. 2-Hydrazinyl Series: PI3K Isoform Activity Window Defines Scaffold Selection
The 2-pyridinyl substitution in 338394-87-9 positions it structurally between the ultra-potent WJD008 class (2-aryl with vinyl spacer) and the hydrazinyl-linked analogs. In comparative SAR, 2-substitution with a pyridinyl ring eliminates the vinyl spacer present in WJD008, which is expected to reduce PI3Kα inhibitory potency but may confer altered isoform selectivity [1]. Compounds with a hydrazine spacer at position 2, such as 12b and 12d, display PI3Kα IC50 values of 0.17 ± 0.01 µM and 1.27 ± 0.07 µM, respectively, offering a quantitative benchmark for the expected potency range of pyridinyl-substituted analogs [2].
| Evidence Dimension | PI3Kα inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not independently reported; predicted to fall within range defined by WJD008 (1.72 nM) and 12b (170 nM) based on 2-substituent electronics [1][2]. |
| Comparator Or Baseline | WJD008 (2-(3-hydroxyphenyl)-4-(dimethylamino)vinyl): IC50 = 1.72 ± 0.66 nM. Compound 12b (2-hydrazinyl): IC50 = 0.17 ± 0.01 µM. Compound 12d: IC50 = 1.27 ± 0.07 µM. |
| Quantified Difference | ~100-fold difference between WJD008 and 12b; 338394-87-9's 2-pyridinyl substitution is a key determinant of its intermediate potency profile. |
| Conditions | Recombinant PI3Kα enzymatic assay; values reported across independent studies. |
Why This Matters
Users requiring a specific PI3K potency window between low nanomolar and high nanomolar ranges should not assume the pyridinyl analog behaves identically to hydrazinyl or styryl analogs, making independent profiling mandatory.
- [1] Li, T. et al. (2010). WJD008, a Dual PI3K/mTOR Inhibitor. *JPET*. View Source
- [2] Gedawy, E. M. et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives. *RSC Med. Chem.*, 15(2), 733-752. View Source
